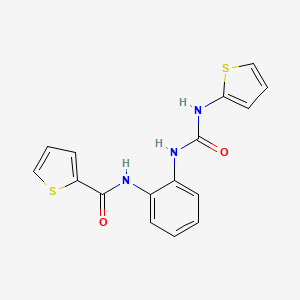

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBZKHXWUHDRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 2-aminophenylthiophene-2-ylurea under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiophene ring substituents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1 Core Heterocyclic Modifications

- Thiophene vs. Furan Derivatives: The substitution of thiophene for furan significantly alters electronic and steric properties. For instance, N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 13.53° and 8.50° between its benzene and thiophene rings, compared to 9.71° in the furan analog (2NPFC).

- Thiazole-Based Analogs: Compounds like ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f, ) replace thiophene with thiazole. The thiazole’s nitrogen atom introduces additional hydrogen-bonding capacity, which may improve solubility or target affinity.

2.1.2 Substituent Effects

Electron-Withdrawing Groups :

The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide () induces strong electron-withdrawing effects, stabilizing the amide bond and influencing intermolecular interactions (e.g., C–H⋯O/S). In contrast, trifluoromethyl (CF₃) and chloro (Cl) substituents in analogs from enhance lipophilicity and metabolic stability, which are critical for pharmacokinetics .- Ureido Linkage Variations: The target compound’s ureido group bridges two aromatic systems, a feature shared with morpholino-triazine derivatives ().

Biological Activity

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : N-[2-(3-thiophen-2-ylcarbamoylamino)phenyl]thiophene-2-carboxamide

- Molecular Formula : C17H14N4O2S

- Molecular Weight : 342.38 g/mol

This compound features a thiophene ring, a urea linkage, and an amide functional group, which are critical for its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The thiophene moiety may facilitate binding to these targets, leading to inhibition or modulation of various biological pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : It could interact with receptors that regulate apoptosis, potentially leading to increased cell death in tumor cells.

Biological Activity

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Anticancer Effects

A study evaluated the compound against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated significant cytotoxicity with an IC50 value below 10 μM, suggesting potent anticancer properties similar to other thiophene derivatives .

Comparative Analysis of Related Compounds

To understand the efficacy of this compound, a comparative analysis with similar thiophene-based compounds was conducted:

Synthesis and Derivative Development

The synthesis of this compound typically involves the following steps:

- Formation of Urea Derivative : Reaction of thiophene-2-ylamine with an isocyanate.

- Coupling Reaction : The urea derivative is coupled with a phenolic or carboxylic acid derivative under controlled conditions.

This synthetic pathway allows for the development of various derivatives that may enhance biological activity.

Future Directions and Research Opportunities

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways.

- Structure-Activity Relationship (SAR) : To optimize the compound for increased potency and selectivity.

Q & A

Q. 1.1. How can researchers optimize the synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including urea bond formation and carboxamide coupling. Key steps:

- Ureido formation: React 2-aminophenylthiophene with thiophene-2-isocyanate under anhydrous conditions (e.g., dry THF, 0–5°C) to form the ureido intermediate .

- Carboxamide coupling: Use EDCI/HOBt as coupling agents to link the intermediate with thiophene-2-carboxylic acid. Optimize reaction time (12–24 hr) and temperature (room temp. to 50°C) to minimize side products .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. 1.2. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR spectroscopy: 1H and 13C NMR confirm regiochemistry of the ureido and carboxamide groups. For example, the NH proton in the urea moiety appears as a broad singlet (~10 ppm) .

- Mass spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+: 383.09; observed: 383.08) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H⋯O interactions stabilize the planar structure) .

- HPLC: Monitor hydrolytic stability under physiological pH (e.g., >90% intact after 24 hr at pH 7.4) .

Advanced Questions

Q. 2.1. How does this compound interact with biological targets such as EGFR, and what experimental strategies can validate its mechanism?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to EGFR’s kinase domain. The thiophene-2-carboxamide group forms hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

- Kinase inhibition assays: Measure IC50 values against wild-type and mutant EGFR (e.g., T790M/L858R). For example, IC50 = 14.8 nM against mutant EGFR (cf. 8b in ).

- Cellular assays: Assess anti-proliferative activity in EGFR-overexpressing cell lines (e.g., A549, H1975) via MTT assays. Compare dose-response curves with erlotinib as a positive control .

Q. 2.2. How can researchers resolve contradictory data on this compound’s cytotoxicity across different cancer models?

Methodological Answer:

- Troubleshooting variables:

- Cell line variability: Test in isogenic pairs (e.g., EGFR wild-type vs. mutant) to isolate target-specific effects .

- Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain models .

- Solubility limitations: Optimize formulation (e.g., DMSO/PEG400 mixtures) to ensure consistent bioavailability in vitro .

- Statistical validation: Apply ANOVA with post-hoc Tukey tests to confirm significance across replicates .

Q. 2.3. What strategies can improve the selectivity of this compound for specific kinase targets?

Methodological Answer:

- Structure-activity relationship (SAR) studies:

- Modify the thiophene ring (e.g., introduce electron-withdrawing groups like Cl at position 5) to enhance binding to EGFR’s hydrophobic pocket .

- Replace the urea linker with a thiourea or sulfonamide group to alter hydrogen-bonding patterns .

- Proteome-wide profiling: Use KinomeScan® to identify off-target kinase interactions and guide selectivity optimization .

Research Gaps and Recommendations

- In vivo pharmacokinetics: No data on oral bioavailability or blood-brain barrier penetration. Recommended: Perform rodent PK studies with LC-MS/MS quantification .

- Resistance mechanisms: Unclear if T790M/C797S EGFR mutations reduce efficacy. Test in Ba/F3 cell models expressing dual mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.